molecular formula C15H13NO4 B6400931 4-(3-Aminocarbonylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261967-30-9

4-(3-Aminocarbonylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6400931
CAS RN: 1261967-30-9
M. Wt: 271.27 g/mol
InChI Key: ZKIJVKNUORVSBD-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-3-methoxybenzoic acid, or AMCPA, is an organic compound that is widely used in scientific research. It is a white powder that is soluble in water and has a molecular weight of 263.31 g/mol. AMCPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a reagent in organic synthesis, and its derivatives are used in drug development.

Scientific Research Applications

AMCPA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and its derivatives have been used in drug development. It has also been used to study the structure-activity relationships of various compounds, as well as to synthesize new compounds for drug development. AMCPA has also been used in the synthesis of compounds for use in food additives and dyes.

Mechanism of Action

The mechanism of action of AMCPA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is believed to bind to the active sites of these enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMCPA are not fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-cancer properties, and it has been used in the synthesis of compounds that are used to treat various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using AMCPA in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store, making it a convenient reagent for use in organic synthesis. However, one limitation of using AMCPA is that it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of AMCPA in scientific research. For example, it could be used to study the structure-activity relationships of various compounds, or to synthesize new compounds for drug development. In addition, it could be used to study the biochemical and physiological effects of various compounds, or to develop new compounds for use in food additives and dyes. Finally, it could be used to develop new compounds for use in the treatment of various diseases.

Synthesis Methods

AMCPA can be synthesized through a two-step process. The first step involves reacting anhydrous sodium acetate with 3-methoxybenzoic acid in aqueous acetic acid to form the sodium salt of 3-methoxybenzoic acid. The second step involves reacting the sodium salt of 3-methoxybenzoic acid with 3-aminocarbonylphenol in an aqueous solution of sodium hydroxide to form AMCPA.

properties

IUPAC Name

4-(3-carbamoylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-8-11(15(18)19)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJVKNUORVSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689871
Record name 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-30-9
Record name 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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